molecular formula C21H25F3N4O B2634574 4-tert-butyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide CAS No. 1775452-45-3

4-tert-butyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

Cat. No. B2634574
CAS RN: 1775452-45-3
M. Wt: 406.453
InChI Key: SWOBNXLVOJJAEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is a chemical compound that is used in scientific research. It is a potent and selective inhibitor of the protein kinase C (PKC) theta isoform. PKC theta plays an important role in the immune system, and its inhibition has potential therapeutic applications in autoimmune diseases and cancer.

Scientific Research Applications

Metabolic Pathways of Flumatinib 4-(4-Methyl-piperazin-1-ylmethyl)-N-[6-methyl-5-(4-pyridin-3-yl-pyrimidin-2-ylamino)-pyridin-3-yl]-3-trifluoromethyl-benzamide, known as flumatinib, is a novel antineoplastic tyrosine kinase inhibitor undergoing clinical trials for chronic myelogenous leukemia treatment. Its metabolism in humans involves several pathways, including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. The study found that flumatinib mainly exists in its parent form in human plasma, urine, and feces. Notably, electron-withdrawing groups in its structure, such as trifluoromethyl and pyridine, were observed to facilitate the amide bond cleavage, leading to the in vivo formation of a carboxylic acid and an amine. This metabolic pathway suggests a distinct mechanism compared to similar drugs like imatinib (Gong et al., 2010).

Bioactivity and Structural Analyses The synthesis of structural analogs of tetrahydrofolic acid, including molecules with a benzoyl-L-glutamic acid component, was investigated for their potential in vitro biological activity. These compounds were substrates for mouse liver folylpolyglutamate synthetase, showing different affinities and activity rates. Notably, one of the compounds demonstrated moderate activity as an inhibitor of cultured tumor cell growth, suggesting potential therapeutic applications in cancer treatment (Rosowsky et al., 1994).

Pharmacokinetic Profiles and Potential Applications The study on the optimization of 3,5-disubstituted piperidine derivatives as renin inhibitors is notable for addressing the issue of low bioavailability in rats. The research focused on structural modifications to enhance pharmacokinetic profiles while retaining renin inhibitory activity. Among the novel compounds discovered, one showed significant plasma renin inhibition in cynomolgus monkeys, highlighting the potential of these derivatives in therapeutic applications (Tokuhara et al., 2018).

properties

IUPAC Name

4-tert-butyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F3N4O/c1-20(2,3)15-6-4-14(5-7-15)19(29)27-16-8-10-28(11-9-16)18-12-17(21(22,23)24)25-13-26-18/h4-7,12-13,16H,8-11H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOBNXLVOJJAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

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